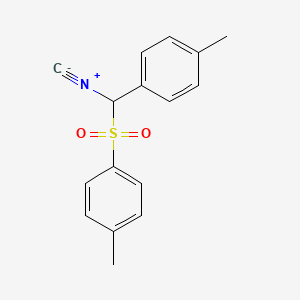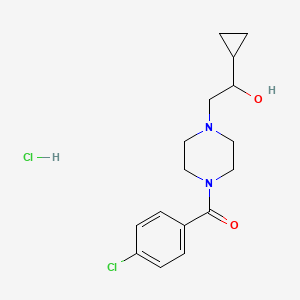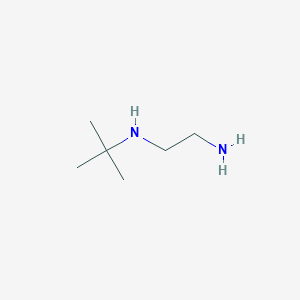
1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorobenzoic acid is an organic compound with the formula C7H5FO2 . This colourless solid is a derivative of benzoic acid carboxylic acid . It is a synthetic intermediate .
Synthesis Analysis
4-Fluorobenzoic acid is commercially available . It may be prepared via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate . Hydrolysis of the ester converts it back to the free acid . 4-Fluorobenzoic acid has been observed to form by the aerobic biotransformation of 4-fluorocinnamic acid .Molecular Structure Analysis
The molecular formula of 4-Fluorobenzoic acid is C7H5FO2 . The molecular weight is 140.113 g/mol .Physical And Chemical Properties Analysis
4-Fluorobenzoic acid is a white solid with a density of 1.479 g/cm3 . It has a melting point of 184 °C and a boiling point of 253.687 °C at 760 mmHg . It is soluble in water at a concentration of 1200 mg/L .科学的研究の応用
Synthesis and Chemical Properties
Research in synthetic chemistry has demonstrated advanced methods for synthesizing heteroaromatic compounds, including those related to indole and carboxylic acid derivatives. For instance, palladium-catalyzed oxidative coupling reactions have been effectively employed to synthesize highly substituted indole derivatives (Yamashita, Hirano, Satoh, & Miura, 2009). These methodologies offer routes for the synthesis of complex molecules like "1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid," focusing on the strategic construction of the indole core and the introduction of fluorobenzoyl groups.
Fluorination Techniques and Applications
Decarboxylative fluorination techniques represent a significant area of interest, with applications in modifying the electronic properties of heteroaromatic carboxylic acids. Studies show that transition-metal-free decarboxylative fluorination methods can efficiently introduce fluorine atoms into electron-rich heteroaromatics, including indole derivatives (Yuan, Yao, & Tang, 2017). Such techniques could be applied to modify "1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid" for specific electronic properties or to enhance its activity in biological systems.
Potential Biological Activity
Research into similar compounds has explored their potential biological activities, including interactions with biological receptors and potential therapeutic applications. For example, the development of fluorine-18-labeled antagonists for biological imaging illustrates the relevance of fluorinated indole derivatives in medicinal chemistry (Lang et al., 1999). Such studies suggest that "1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid" could be explored for its potential binding affinities and activities towards biological targets.
Material Science Applications
In material science, fluorinated compounds are studied for their unique properties, such as enhanced stability and electronic characteristics. The modification of polymeric materials with fluorinated compounds has shown significant improvements in conductivity and application in organic electronics (Tan et al., 2016). This suggests potential applications of "1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid" in the development of advanced materials with specific electronic properties.
Safety and Hazards
特性
IUPAC Name |
1-(4-fluorobenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c17-12-7-5-10(6-8-12)15(19)18-13-4-2-1-3-11(13)9-14(18)16(20)21/h5-8,11,13-14H,1-4,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOLQBSXYYLCMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-methyl-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2496652.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)
![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2496663.png)



![1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2496670.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2496672.png)

